N-Methyl Rifampicin N-Methyl Rifampicin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209269
InChI:
SMILES:
Molecular Formula: C₄₄H₆₂N₄O₁₂
Molecular Weight: 838.98

N-Methyl Rifampicin

CAS No.:

Cat. No.: VC0209269

Molecular Formula: C₄₄H₆₂N₄O₁₂

Molecular Weight: 838.98

* For research use only. Not for human or veterinary use.

N-Methyl Rifampicin -

Specification

Molecular Formula C₄₄H₆₂N₄O₁₂
Molecular Weight 838.98

Introduction

Chemical Identity and Structural Characteristics

N-Methyl Rifampicin (chemical name: 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, hydrochloride (1:1)) is a semisynthetic ansamycin antibiotic derivative. Its molecular formula is C₄₄H₆₂N₄O₁₂, with a molecular weight of 839 g/mol , differing from rifampicin (C₄₃H₅₈N₄O₁₂, 822.95 g/mol) by the addition of a methyl group and a cyclopropyl moiety. The compound’s structure retains the naphthoquinone chromophore and ansa bridge characteristic of rifamycins but features a methylated piperazinyl group at the C3 position (Figure 1) .

Key Structural Modifications

  • Piperazinyl Methylation: The substitution of a hydrogen atom with a methyl group at the N-position of the piperazine ring enhances lipophilicity, potentially influencing membrane permeability and protein-binding affinity .

  • Cyclopropyl Addition: Introduction of a cyclopropyl group at the C1 position may confer steric effects that alter interactions with bacterial RNA polymerase .

Table 1: Comparative Physicochemical Properties of Rifampicin and N-Methyl Rifampicin

PropertyRifampicin N-Methyl Rifampicin
Molecular FormulaC₄₃H₅₈N₄O₁₂C₄₄H₆₂N₄O₁₂
Molecular Weight (g/mol)822.95839.00
SolubilityPoor in waterLikely similar profile
UV-Vis λmax237, 255, 334 nmNot reported

Synthesis and Radiolabeling Approaches

The synthesis of N-Methyl Rifampicin typically involves regioselective methylation of a desmethyl precursor. A notable method employs [¹¹C]methyl triflate as the methylating agent under optimized reaction conditions :

Critical Synthesis Parameters

  • Reagent: [¹¹C]Methyl triflate (generated via lithium aluminium hydride reduction of [¹¹C]CO₂)

  • Solvent System: Methyl ethyl ketone (MEK) or MEK/acetonitrile mixtures

  • Temperature: 85°C

  • Reaction Time: 1–5 minutes

  • Yield: 15–25% (prior optimization), improved to >95% radiochemical purity under optimal conditions

Table 2: Synthesis Optimization Findings for N-Methyl Rifampicin

ConditionOutcome
Solvent: MEKHigher purity vs. mixed solvents
Temperature: 85°CAccelerated reaction kinetics
Time: 1 minuteMinimized byproduct formation

The reaction mechanism proceeds via nucleophilic attack at the piperazine nitrogen, with the triflate group acting as an efficient leaving agent. This method’s regioselectivity avoids undesired O-methylation, a common side reaction in rifamycin derivatization .

Pharmacological and Biochemical Properties

While comprehensive pharmacological data for N-Methyl Rifampicin remain scarce, inferences can be drawn from its structural relationship to rifampicin:

Mechanism of Action

  • Binding Affinity: Reduced interaction with common rifampicin resistance mutations (e.g., rpoB S531L)

  • Resistance Profile: Potential activity against some rifampicin-resistant Mycobacterium tuberculosis strains

Cytochrome P450 Interactions

Rifampicin is a potent inducer of CYP3A4, CYP2B6, and other hepatic enzymes . Preliminary evidence suggests N-Methyl Rifampicin retains this property but with modified kinetics due to altered protein-binding characteristics .

Challenges and Future Directions

Current limitations in N-Methyl Rifampicin research include:

  • Pharmacokinetic Data Gap: No published studies on absorption, distribution, or excretion

  • Antimicrobial Efficacy: Unclear spectrum against drug-resistant pathogens

  • Synthetic Scalability: Radiolabeling methods require further optimization for clinical translation

Future work should prioritize in vitro susceptibility testing and comparative molecular dynamics simulations against wild-type and mutant RNAP.

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